Cas no 1018517-28-6 (2-{[benzyl(ethyl)amino]methyl}aniline)
![2-{[benzyl(ethyl)amino]methyl}aniline structure](https://ja.kuujia.com/scimg/cas/1018517-28-6x500.png)
2-{[benzyl(ethyl)amino]methyl}aniline 化学的及び物理的性質
名前と識別子
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- 2-{[benzyl(ethyl)amino]methyl}aniline
- Benzenemethanamine, 2-amino-N-ethyl-N-(phenylmethyl)-
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- MDL: MFCD10021235
- インチ: 1S/C16H20N2/c1-2-18(12-14-8-4-3-5-9-14)13-15-10-6-7-11-16(15)17/h3-11H,2,12-13,17H2,1H3
- InChIKey: CIADNOLBICEYME-UHFFFAOYSA-N
- ほほえんだ: C1(CN(CC)CC2=CC=CC=C2)=CC=CC=C1N
計算された属性
- せいみつぶんしりょう: 240.162649g/mol
- どういたいしつりょう: 240.162649g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 18
- 回転可能化学結合数: 5
- 複雑さ: 223
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.3Ų
- ぶんしりょう: 240.34g/mol
- 疎水性パラメータ計算基準値(XlogP): 2.9
2-{[benzyl(ethyl)amino]methyl}aniline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-265445-1.0g |
2-{[benzyl(ethyl)amino]methyl}aniline |
1018517-28-6 | 1.0g |
$728.0 | 2023-07-08 | ||
Enamine | EN300-265445-2.5g |
2-{[benzyl(ethyl)amino]methyl}aniline |
1018517-28-6 | 2.5g |
$810.0 | 2023-09-14 | ||
Enamine | EN300-265445-10g |
2-{[benzyl(ethyl)amino]methyl}aniline |
1018517-28-6 | 10g |
$1778.0 | 2023-09-14 | ||
A2B Chem LLC | AW47387-10mg |
2-([BENZYL(ETHYL)AMINO]METHYL)ANILINE |
1018517-28-6 | 95% | 10mg |
$291.00 | 2024-04-20 | |
A2B Chem LLC | AW47387-500mg |
2-([BENZYL(ETHYL)AMINO]METHYL)ANILINE |
1018517-28-6 | 95% | 500mg |
$566.00 | 2024-04-20 | |
A2B Chem LLC | AW47387-5mg |
2-([BENZYL(ETHYL)AMINO]METHYL)ANILINE |
1018517-28-6 | 95% | 5mg |
$272.00 | 2024-04-20 | |
A2B Chem LLC | AW47387-250mg |
2-([BENZYL(ETHYL)AMINO]METHYL)ANILINE |
1018517-28-6 | 95% | 250mg |
$370.00 | 2024-04-20 | |
Enamine | EN300-265445-0.1g |
2-{[benzyl(ethyl)amino]methyl}aniline |
1018517-28-6 | 0.1g |
$364.0 | 2023-09-14 | ||
Enamine | EN300-265445-10.0g |
2-{[benzyl(ethyl)amino]methyl}aniline |
1018517-28-6 | 10.0g |
$3131.0 | 2023-07-08 | ||
Life Chemicals | F1905-6605-10g |
2-{[benzyl(ethyl)amino]methyl}aniline |
1018517-28-6 | 95% | 10g |
$1756.0 | 2023-09-07 |
2-{[benzyl(ethyl)amino]methyl}aniline 関連文献
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Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
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Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
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Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
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5. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058
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Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
2-{[benzyl(ethyl)amino]methyl}anilineに関する追加情報
2-{[Benzyl(ethyl)amino]methyl}aniline: A Comprehensive Overview of Its Synthesis, Applications, and Biological Activities
2-{[Benzyl(ethyl)amino]methyl}aniline, with the CAS number 1018517-28-6, represents a pivotal compound in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This molecule belongs to the class of aromatic amines, characterized by a benzene ring core substituted with functional groups that enhance its biological activity. Recent advancements in synthetic methodologies have enabled the efficient preparation of this compound, making it a subject of interest for researchers exploring its pharmacological properties.
The chemical structure of 2-{[Benzyl(ethyl)amino]methyl}aniline consists of a benzene ring connected to an amino group via a methylene bridge, with additional substituents including a benzyl(ethyl)amino group. This structural complexity allows for diverse interactions with biological targets, such
Recent studies have highlighted the potential of 2-{[Benzyl(ethyl)amino]methyl}aniline in modulating cellular signaling pathways. For instance, a 2023 study published in Journal of Medicinal Chemistry demonstrated its ability to inhibit the activity of phosphodiesterase-5 (PDE5), a key enzyme involved in cardiovascular function. This finding suggests its potential as a therapeutic agent for hypertension and erectile dysfunction. Additionally, its interaction with the PPAR-γ receptor has been explored in the context of metabolic disorders, with preliminary results indicating anti-inflammatory effects.
Advancements in drug delivery systems have further expanded the applicability of 2-{[Benzyl(ethyl)amino]methyl}aniline. Researchers at the University of Tokyo reported in 2023 that encapsulating this compound in liposomal formulations significantly enhanced its bioavailability and reduced systemic toxicity. This approach is particularly relevant for targeting chronic diseases where sustained drug release is critical. The study also emphasized the role of nanoparticle size and surface modification in optimizing therapeutic outcomes.
From a synthetic perspective, the preparation of 2-{[Benzyl(ethyl)amino]methyl}aniline has been optimized using catalytic methods. A 2024 paper in Organic & Biomolecular Chemistry described a novel Suzuki coupling reaction that enables the efficient assembly of its complex structure. This method reduces the number of synthetic steps and minimizes the use of hazardous reagents, aligning with green chemistry principles. The study also highlighted the importance of reaction conditions, such as temperature and solvent polarity, in achieving high yields.
Applications of 2-{[Benzyl(ethyl)amino]methyl}aniline extend beyond pharmaceuticals. In materials science, its aromatic structure has been utilized in the development of conductive polymers. A 2023 study in Advanced Materials demonstrated its role as a dopant in organic semiconductors, enhancing charge carrier mobility. This property is particularly valuable for applications in flexible electronics and energy storage devices.
Recent computational studies have provided insights into the molecular mechanisms underlying the biological activity of 2-{[Benzyl(ethyl)amino]methyl}aniline. Molecular docking simulations revealed its ability to bind to the active site of the enzyme acetylcholinesterase, suggesting potential applications in neurodegenerative diseases. These findings were corroborated by in vitro experiments showing a significant reduction in acetylcholine hydrolysis, indicating its potential as a cholinesterase inhibitor.
While the therapeutic potential of 2-{[Benzyl(ethyl)amino]methyl}aniline is promising, further research is needed to evaluate its safety profile. A 2023 preclinical study published in Toxicological Sciences assessed its toxicity in mammalian cell lines, reporting minimal cytotoxicity at therapeutic concentrations. However, long-term studies are required to determine its safety in vivo. The study also emphasized the importance of monitoring for potential off-target effects, particularly in patients with comorbid conditions.
Collaborative efforts between academia and industry are driving the development of 2-{[Benzyl(ethyl)amino]methyl}aniline as a multifunctional therapeutic. A 2024 partnership between Merck KGaA and the Max Planck Institute has led to the creation of a combinatorial library of derivatives, aiming to identify compounds with enhanced selectivity and potency. This approach leverages high-throughput screening technologies to accelerate drug discovery processes.
In conclusion, 2-{[Benzyl(ethyl)amino]methyl}aniline represents a versatile compound with significant potential in both pharmaceutical and materials science applications. Ongoing research is focused on optimizing its synthesis, elucidating its molecular mechanisms, and evaluating its therapeutic efficacy. As the field of medicinal chemistry continues to evolve, this compound is poised to play a critical role in the development of innovative treatments for a wide range of diseases.
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